molecular formula C9H13N3O2 B13213364 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid

1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13213364
M. Wt: 195.22 g/mol
InChI Key: OTESZNBSIRKIDT-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid is a compound that features both a pyrrolidine ring and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the construction of the pyrrolidine and imidazole rings followed by their coupling. One common method includes the reaction of 1-methylpyrrolidine with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process might include the use of catalysts to facilitate the reaction and reduce the formation of by-products. The final product is typically purified using methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like 1-methylpyrrolidine and pyrrolidine-2,5-diones.

    Imidazole derivatives: Compounds such as histidine and imidazole-4-acetic acid.

Uniqueness: 1-(1-Methylpyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and imidazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(1-methylpyrrolidin-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-11-3-2-7(4-11)12-5-8(9(13)14)10-6-12/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

OTESZNBSIRKIDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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